molecular formula C9H10O2 B165042 Cyclohex-2-en-1-yl prop-2-ynoate CAS No. 130190-00-0

Cyclohex-2-en-1-yl prop-2-ynoate

Cat. No.: B165042
CAS No.: 130190-00-0
M. Wt: 150.17 g/mol
InChI Key: AZXMRFVZSIBHEQ-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-yl prop-2-ynoate is an organic compound with the molecular formula C10H12O2 It is characterized by a cyclohexene ring bonded to a propynoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-2-en-1-yl prop-2-ynoate typically involves the esterification of cyclohex-2-en-1-ol with propynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation or crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-yl prop-2-ynoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Cyclohex-2-en-1-one or cyclohex-2-en-1-oic acid.

    Reduction: Cyclohex-2-en-1-yl prop-2-ynol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Cyclohex-2-en-1-yl prop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Cyclohex-2-en-1-yl prop-2-ynoate exerts its effects depends on the specific reaction or application. In general, the compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in enzymatic reactions or synthetic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(prop-1-en-2-yl)cyclohex-1-ene
  • 1-isopropenyl-cyclohexene
  • Methylvinylcyclohexene

Uniqueness

Cyclohex-2-en-1-yl prop-2-ynoate is unique due to the presence of both a cyclohexene ring and a propynoate group, which imparts distinct reactivity and properties compared to similar compounds. This dual functionality allows for a wider range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

cyclohex-2-en-1-yl prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-9(10)11-8-6-4-3-5-7-8/h1,4,6,8H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXMRFVZSIBHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)OC1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557975
Record name Cyclohex-2-en-1-yl prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130190-00-0
Record name Cyclohex-2-en-1-yl prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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